Product packaging for allergen Cr-PI(Cat. No.:CAS No. 179920-19-5)

allergen Cr-PI

Cat. No.: B1170385
CAS No.: 179920-19-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cockroach Allergen Research Landscape

The study of cockroach allergens has led to the identification and characterization of numerous proteins that can trigger an immune response in sensitized individuals. These allergens are derived from various sources, including cockroach saliva, fecal matter, secretions, and shed body parts. hkmj.org As of recent research, multiple groups of allergens have been identified from the American cockroach (Periplaneta americana) and the German cockroach (Blattella germanica), the two most common species associated with indoor allergies. researchgate.netnih.gov The World Health Organization and International Union of Immunological Societies (WHO/IUIS) Allergen Nomenclature Sub-Committee maintains a systematic classification of these allergens. nih.gov Current research focuses on component-resolved diagnostics, which utilizes individual purified or recombinant allergens to pinpoint specific sensitivities in patients, offering a more precise approach than traditional extract-based testing. frontiersin.org

Historical Context of Allergen Cr-PI (Per a 3) Identification

The allergen initially designated as Cr-PI was identified through research aimed at isolating and characterizing the specific components of American cockroach extracts responsible for allergic reactions. Early studies focused on partially purified extracts, noting the presence of IgE-binding proteins. nih.gov Subsequent research in the mid-1990s led to the successful sequencing of cDNA clones that encoded the American cockroach Cr-PI allergens. nih.govfrontiersin.org This molecular cloning was a significant step, allowing for the production of recombinant Cr-PI and facilitating more detailed immunological studies. Further investigations characterized different isoallergenic variants of Cr-PI, revealing the complexity of this allergen. nih.govfrontiersin.org

Nomenclature and Classification: this compound as Per a 3

Following its initial identification and characterization, the this compound was assigned its official nomenclature, Per a 3, in accordance with the WHO/IUIS Allergen Nomenclature standards. researchgate.netnih.govuniprot.org This system designates allergens based on the first three letters of the genus and the first letter of the species of their origin, followed by a number indicating the order of identification. Thus, "Per a" stands for Periplaneta americana.

Per a 3 is classified as a hemolymph protein with homology to insect arylphorins. thermofisher.com It is a high-molecular-weight glycoprotein that exists as oligomers, specifically hexamers, in its natural state. thermofisher.comnih.gov Research has identified multiple isoforms of Per a 3, such as Per a 3.01, Per a 3.02, and Per a 3.03, which are distinct but structurally related protein variants. nih.gov

Nomenclature and Classification of this compound (Per a 3)

AttributeDescription
Common NameCr-PI
Official NomenclaturePer a 3
Source OrganismPeriplaneta americana (American cockroach)
Protein FamilyHemolymph protein, with homology to insect arylphorins
Molecular StructureOligomeric (hexameric) glycoprotein
Known IsoformsPer a 3.01, Per a 3.0201, Per a 3.03

Significance of this compound (Per a 3) in Immunological Research

Allergen Per a 3 is a clinically significant allergen, with a high prevalence of IgE sensitization among individuals with cockroach allergies, ranging from 26% to 95% in some studies. frontiersin.org Its importance in immunological research stems from its potent ability to induce a robust allergic response. Studies have demonstrated that Per a 3 can trigger strong IgE binding in the sera of cockroach-allergic individuals. nih.gov

Furthermore, research has shown that Per a 3 induces lymphocyte proliferation and specific cytokine production in atopic patients. nih.gov Peripheral blood mononuclear cells from individuals sensitive to cockroaches show a significantly higher proliferative response when stimulated with Cr-PI compared to non-atopic individuals. nih.gov This allergen has been observed to stimulate the production of Interleukin-4 (IL-4), a key cytokine in the development of IgE-mediated allergic inflammation, in atopic patients. nih.gov The ability of Per a 3 to drive a Th2-polarized immune response, characterized by the production of cytokines like IL-4, underscores its critical role in the pathophysiology of cockroach-induced asthma and allergies. nih.gov

Immunological Research Findings on Allergen Per a 3 (Cr-PI)

Research FindingDetailsReference
IgE ReactivityStrongly binds to IgE in sera of cockroach-allergic individuals. nih.gov
Lymphocyte ProliferationInduces a significantly higher stimulation index in atopic subjects compared to non-atopic subjects. nih.gov
Cytokine ProductionStimulates the production of IL-4 in atopic patients, a key driver of allergic inflammation. nih.gov
T-cell ResponseInduces IL-4 mRNA expression in T-cell cultures from atopic individuals. nih.gov

Properties

CAS No.

179920-19-5

Molecular Formula

C12H30N2Si2

Synonyms

allergen Cr-PI

Origin of Product

United States

Molecular Biology and Biochemical Characterization of Allergen Cr Pi Per a 3

Genetic Basis of Allergen Cr-PI (Per a 3)

cDNA Cloning and Gene Sequencing

The genetic foundation of Per a 3 has been elucidated through the cloning and sequencing of its complementary DNA (cDNA). Initial studies successfully isolated several λgt22A cDNA clones that express the Cr-PI allergens. nih.gov These clones were recognized by both human IgE antibodies from atopic individuals and specific monoclonal antibodies against Cr-PI. nih.gov

Subsequent sequencing of these cDNA clones revealed the existence of multiple isoallergenic variants of Per a 3. For instance, clones C12 and C20 were found to encode proteins of 685 and 631 amino acids, respectively. nih.gov Further research identified additional variants, such as C13 and C28, which encode proteins of 470 and 393 amino acids. nih.gov These variants exhibit a high degree of sequence identity, with C13 and C28 sharing 95.4% identity. nih.gov Moreover, these variants show approximately 95% sequence homology with the previously identified C20 clone. nih.gov The nucleotide sequences for these clones have been deposited in GenBank. nih.govnig.ac.jp

The predicted molecular weights and isoelectric points (pI) derived from the cDNA sequences align with the characteristics of the native Cr-PI allergens. nih.gov For example, the calculated molecular weights for the proteins encoded by clones C12 and C20 are 79.3 kDa and 75.5 kDa, with pI values of 6.26 and 6.63, respectively, which is consistent with the observed sizes (78 kDa and 72 kDa) and pI (6.2) of the natural allergens. nih.gov

CloneEncoded Protein Size (amino acids)Predicted Molecular Weight (kDa)Predicted Isoelectric Point (pI)
C12 68579.36.26
C20 63175.56.63
C13 47056.27.06
C28 39346.76.54

Analysis of Gene Expression and Transcriptional Regulation

While the direct transcriptional regulation of the Per a 3 gene has not been extensively detailed, the presence of multiple isoallergenic variants suggests a complex regulatory mechanism. nih.gov The 3' untranslated region (UTR) of mRNA molecules contains regulatory motifs that influence mRNA stability, turnover, and localization, thereby controlling post-transcriptional gene regulation. google.comgoogle.com The expression of Per a 3 has been confirmed through the isolation of its mRNA from adult American cockroaches for cDNA synthesis. spandidos-publications.comaai.org Furthermore, studies on the Asian citrus psyllid, Diaphorina citri, have shown differential expression of a hemocyanin gene, noted to be an this compound-like protein, in response to bacterial infection, indicating that environmental or physiological stressors may influence its expression. nih.gov

Protein Structure and Post-Translational Modifications

Primary Sequence Analysis and Homology

The primary amino acid sequence of Per a 3, deduced from its cDNA, reveals a protein rich in aromatic amino acids. nih.govnih.gov Analysis of the sequence has identified potential N-glycosylation sites in several of the isoallergenic variants. For example, both the C12 and C20 clones have two potential sites for N-glycosylation. nih.gov The presence of such sites is significant as protein glycosylation can influence immunogenicity. frontiersin.org The quaternary structure of Per a 3 is also noteworthy, as it naturally occurs as hexamers, and this structure can influence its allergenicity and immunogenicity. researchgate.netkobv.de

Identification of Protein Families (e.g., Larval Storage Protein, Hemocyanin, Arylphorin)

Sequence analysis of Per a 3 has revealed striking homology to several protein families, most notably the hemocyanin superfamily. nih.govfrontiersin.orgparahostdis.org Hemocyanins are copper-containing respiratory proteins found in the hemolymph of arthropods and molluscs. royalsocietypublishing.org Per a 3 is also classified as an arylphorin, a type of larval storage protein. nih.govnih.govresearchgate.net These storage proteins are utilized during non-feeding periods of the insect life cycle, such as metamorphosis. The relationship between Per a 3 and these protein families suggests an evolutionary link and provides insight into its potential physiological functions beyond its role as an allergen. nih.gov

Sequence Homology with Insect Hemolymph Proteins

A significant finding from the sequence analysis of Per a 3 is its strong homology with various insect hemolymph proteins. nih.govnih.govaai.org Specifically, Per a 3 shows sequence identity with insect storage proteins (20.1-33.9%), juvenile hormone-suppressible proteins (30.9-36.4%), and arthropod hemocyanins (29.7-34.6%). nih.gov This ancestral relationship to hemolymph proteins places Per a 3 in a new group within the hemocyanin superfamily. nih.gov This homology is not limited to cockroaches; a protein in the Asian citrus psyllid with three hemocyanin domains has been identified as an this compound-like protein based on its orthology to the cockroach allergen. royalsocietypublishing.org Furthermore, homologues of Per a 3 have been identified in the Australian cockroach, Periplaneta australasiae. researchgate.net

Homologous Protein GroupSequence Identity (%)
Insect Storage Proteins 20.1 - 33.9
Juvenile Hormone-Suppressible Proteins 30.9 - 36.4
Arthropod Hemocyanins 29.7 - 34.6

Isoallergenic Variants and Molecular Heterogeneity (e.g., 72 kDa, 78 kDa, 54 kDa components, C13, C20, C28)

The American cockroach allergen Per a 3, also known as Cr-PI, exhibits significant molecular heterogeneity and exists as several isoallergenic variants. allerdata.comnih.govknu.edu.af This diversity is a key characteristic of the allergen and contributes to the wide range of sensitization rates observed in allergic populations, which can vary from 26% to 95%. nih.govnih.gov

Initial characterization of Per a 3 identified two prominent protein components with molecular weights of 72 kDa and 78 kDa in partially purified fractions from American cockroach extracts. nih.govnih.govresearchgate.net These native forms are considered major allergenic components. nih.gov Further research has revealed that Per a 3 comprises a group of proteins with a broad range of molecular sizes, from 46 kDa to 79 kDa, based on amino acid sequencing. nih.govnih.gov

Molecular cloning techniques have led to the identification and sequencing of specific isoallergenic variants of Per a 3, notably C20, C13, and C28. allerdata.comnih.gov These variants, while sharing high sequence homology, display distinct biochemical properties and allergenic reactivities. nih.govknu.edu.af The variants C13 and C28 are considered isoallergenic variants of C20. allerdata.comnih.gov They share approximately 95% sequence homology and similar predicted antigenic determinants with C20. nih.gov However, these sequence variations lead to significant differences in skin reactivity among allergic patients. nih.govknu.edu.af For instance, in one study, recombinant C13, C28, and C20 allergens elicited skin reactivities in 26.3%, 94.7%, and 47.4% of asthmatic patients, respectively. nih.gov

The detailed characteristics of the C13 and C28 isoallergens are summarized below.

PropertyIsoallergen C13 (Per a 3.0202)Isoallergen C28 (Per a 3.0203)
Amino Acid Count 470393
Calculated Molecular Weight 56.2 kDa46.7 kDa
Isoelectric Point (pI) 7.066.54
Potential N-glycosylation Sites 20
Sequence Identity (C13 vs C28) 95.4%95.4%
Skin Reactivity 26.3%94.7%

Data sourced from Wu et al., 1997. nih.gov

Predicted Secondary and Tertiary Structures

The structural analysis of Per a 3 reveals a complex and unique architecture. It is described as a hexameric protein in its native state. nih.gov The protein's primary structure is characterized by multiple tandem repeats of amino acid sequences. nih.govnih.gov

Post-Translational Modification Analysis (e.g., N-glycosylation sites)

Post-translational modifications, particularly glycosylation, can play a role in the allergenicity of proteins. Analysis of the Per a 3 isoallergenic variants has revealed differences in their potential for N-glycosylation, which may contribute to their varied immunochemical properties. nih.govresearchgate.net

Sequencing analysis of the isoallergens C13 and C28 showed a divergence in their potential N-glycosylation sites. nih.govresearchgate.net The C13 variant, a protein of 470 amino acids, was found to have two potential sites for N-glycosylation. allerdata.comnih.gov In contrast, the C28 variant, which consists of 393 amino acids, has no potential N-glycosylation sites. allerdata.comnih.gov

While reports on cross-reactive carbohydrate determinants (CCDs) for American cockroach allergens are limited, glycan modifications have been described for allergens from other cockroach species. nih.gov The presence or absence of these glycan moieties on different Per a 3 variants could influence their stability, folding, and interaction with the immune system, potentially explaining some of the observed differences in allergenic reactivity. nih.govgoogle.com

Recombinant Production and Functional Characterization of Allergen Cr Pi Per a 3 for Research Applications

Recombinant Expression Systems and Optimization (e.g., Escherichia coli)

The production of recombinant proteins in large quantities and at a low cost is often achieved using microbial systems. researchgate.net Escherichia coli (E. coli) is a frequently chosen host for this purpose due to its rapid growth, simple media requirements, and well-understood genetics. nih.govnih.gov

For the allergen Cr-PI, an efficient production method has been described utilizing E. coli, specifically the BL21 (DE3) strain. nih.gov In this system, Cr-PI was expressed as a fusion protein with a Glutathione (B108866) S-transferase (GST) tag. nih.gov This tag is beneficial for subsequent purification steps. The expression of recombinant proteins in E. coli can sometimes lead to the formation of insoluble aggregates known as inclusion bodies. nih.gov While this can complicate the purification process, it can also be advantageous as the protein is concentrated in these bodies. The expression of recombinant Cr-PI (rCr-PI) and the subsequent processing of the inclusion bodies were optimized to improve the yield of the final product. nih.gov Optimization strategies in bacterial expression can involve adjusting factors such as inducer concentration (e.g., IPTG), temperature, and culture density to maximize the yield of the target protein. nih.govkoreascience.kr

Table 1: Summary of Recombinant Cr-PI Expression System
ParameterDescriptionReference
Expression Host Escherichia coli, strain BL21 (DE3) nih.gov
Protein Form GST-tag fusion protein nih.gov
Expressed As Inclusion bodies nih.gov
Molecular Weight 54 kDa nih.gov

Assessment of Recombinant this compound (Per a 3) Purity and Integrity

After purification, it is essential to assess the purity and structural integrity of the recombinant allergen. Various analytical techniques are employed for this purpose. For rCr-PI, the purification protocol yielded a protein that was greater than 95% pure. nih.gov

Common methods for purity assessment include:

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight. A single band at the expected molecular weight (54 kDa for the GST-Cr-PI fusion protein) on a stained gel indicates high purity. nih.gov

High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase HPLC (RP-HPLC) or size-exclusion HPLC (SE-HPLC) can provide a quantitative assessment of purity by separating the target protein from contaminants. researchgate.net The appearance of a single, sharp peak in the chromatogram is indicative of a highly pure sample. researchgate.net

Integrity can be further confirmed using mass spectrometry to verify the precise molecular mass of the recombinant protein. cloud-clone.comjlu.edu.cn

Table 2: Purification and Purity Assessment of rCr-PI
Purification StepPrinciplePurity OutcomeReference
Affinity Chromatography Specific binding of GST-tag to glutathione resinGreater than 95% nih.gov
Size Exclusion Chromatography Separation based on molecular size

Immunological Reactivity of Recombinant Forms

The ultimate test for a recombinant allergen is its ability to be recognized by the immune system in a manner similar to its natural counterpart. The functional integrity of purified, refolded rCr-PI was confirmed by assessing its immunological reactivity. nih.gov

Studies have shown that the recombinant Cr-PI strongly binds to Immunoglobulin E (IgE) antibodies present in the sera of individuals with confirmed cockroach allergies. nih.gov This reactivity is typically evaluated using standard immunological assays:

Western Blotting: After separating the protein by SDS-PAGE and transferring it to a membrane, the membrane is incubated with serum from allergic patients. The binding of patient IgE to the recombinant allergen is then detected, confirming the presence of IgE-binding epitopes on the rCr-PI. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): This quantitative method can be used to measure the extent of IgE binding to the recombinant allergen. nih.gov

The successful binding of rCr-PI to IgE from allergic individuals demonstrates that the recombinant protein is properly folded and presents the correct epitopes, making it a valuable tool for research and potential clinical applications. nih.gov

Immunological and Cellular Mechanisms Elicited by Allergen Cr Pi Per a 3

Binding Kinetics and Specificity with Immunoglobulins

The interaction between Per a 3 and immunoglobulins, particularly IgE and IgG, is a critical initiating event in the allergic cascade and the broader immune response. The nature of this binding, including its specificity and affinity, dictates the potency of the allergen.

The binding of allergens to Immunoglobulin E (IgE) antibodies is a hallmark of type I hypersensitivity reactions. nih.gov When Per a 3 enters the body of a sensitized individual, it is recognized by specific IgE antibodies. nih.gov These antibodies are bound to high-affinity receptors (FcεRI) on the surface of mast cells and basophils. nih.gov The cross-linking of these IgE-receptor complexes by the allergen triggers the degranulation of these cells, leading to the release of histamine (B1213489) and other inflammatory mediators that cause the symptoms of an allergic reaction. nih.gov

Research has focused on identifying the specific regions on the Per a 3 molecule, known as epitopes, that are recognized by IgE. A study on the recombinant Per a 3.01 allergen identified four linear IgE-binding epitopes. nih.gov These epitopes are specific amino acid sequences within the protein that are recognized by the IgE antibodies of allergic individuals. The identification of these epitopes is a significant step in understanding the allergenicity of Per a 3. nih.gov

The identified linear IgE-binding epitopes of Per a 3.01 are detailed below:

Epitope IDAmino Acid SequencePosition
Epitope 1TVLRDPVFYQ400-409
Epitope 2NNVDQI466-471
Epitope 3VDKGHNYCGYPENLLI580-595
Epitope 4IPKGKKGGQAY595-605

This table details the linear IgE-binding epitopes that have been identified for the Per a 3.01 allergen. nih.gov

These peptides demonstrated reactivity with sera from a majority of cockroach-allergic patients, indicating their importance in the allergic response. nih.gov The heterogeneous IgE-binding response observed suggests that different individuals may recognize different epitopes on the allergen. nih.gov Furthermore, pre-incubation of these synthetic peptides with patient sera was shown to inhibit the binding of IgE to the complete Per a 3.01 allergen, confirming their role as key IgE-binding sites. nih.gov While these studies have successfully identified IgE-binding regions, detailed kinetic data such as association and dissociation rates for the Per a 3-IgE interaction are not extensively documented in the available literature.

Immunoglobulin G (IgG) antibodies also play a role in the immune response to allergens. In a non-allergic or therapeutic context, IgG antibodies can act as "blocking antibodies." They can bind to the allergen and prevent it from binding to IgE on mast cells, thereby inhibiting the allergic reaction. nih.gov This is a key mechanism underlying the efficacy of allergen-specific immunotherapy.

Epitope Mapping and Analysis

Epitope mapping is the process of identifying the specific sites on an allergen that are recognized by the immune system. These epitopes are categorized based on the type of immune cell that recognizes them (B-cells or T-cells) and their structure (linear or conformational).

B-cell epitopes are the regions of an allergen that are recognized by antibodies, such as IgE and IgG. nih.gov They can be linear, meaning they are composed of a continuous sequence of amino acids, or conformational, where the epitope is formed by amino acids that are brought together by the three-dimensional folding of the protein. nih.gov

As mentioned previously, research has successfully identified four linear B-cell epitopes on the Per a 3.01 allergen that are recognized by IgE. nih.gov These are crucial for the allergen's ability to trigger an allergic response. The sequences of these epitopes are presented in the table in section 4.1.1.

While these linear epitopes have been characterized, it is important to note that many B-cell epitopes are conformational. These epitopes are dependent on the native three-dimensional structure of the protein. The identification of conformational epitopes on Per a 3 is more complex and has not been as extensively detailed in the literature as the linear epitopes. Understanding the full repertoire of both linear and conformational B-cell epitopes is essential for designing effective immunotherapies that can induce a robust blocking antibody response.

T-cell epitopes are short peptides derived from the allergen that are presented by antigen-presenting cells (APCs) to T-lymphocytes. The recognition of these epitopes by T-cells is a critical step in orchestrating the immune response, including the production of IgE by B-cells. nih.gov Helper T-cells (Th cells), particularly those of the Th2 subtype, are instrumental in promoting the allergic inflammatory response. nih.gov

While specific T-cell epitopes for Per a 3 have not been definitively mapped and published in detail, studies on a broader range of cockroach allergens have provided insights into the nature of T-cell responses in allergic individuals. nih.govresearchgate.net For instance, research on German cockroach allergens has identified numerous T-cell epitopes and has shown that different allergens can elicit distinct patterns of cytokine responses (e.g., Th1 versus Th2). nih.gov

The characterization of T-cell epitopes typically involves techniques such as in silico prediction followed by in vitro validation using peripheral blood mononuclear cells (PBMCs) from allergic patients. researchgate.net These studies measure T-cell proliferation and cytokine production (e.g., IL-4, IL-5, IFN-γ) in response to stimulation with overlapping peptides spanning the allergen sequence. researchgate.net The identification of immunodominant T-cell epitopes on Per a 3 would be a significant advancement for the development of peptide-based immunotherapies, which aim to induce T-cell tolerance without causing IgE-mediated side effects. biomedicaljournal.co.uk

Computational, or in silico, methods are increasingly used as a first step to identify potential B-cell and T-cell epitopes within an allergen's amino acid sequence. nih.gov These predictive tools utilize algorithms that analyze various physicochemical properties of the protein, such as amino acid sequence, structure, and accessibility, to predict which regions are likely to be immunogenic. mdpi.comresearchgate.net

For B-cell epitope prediction, servers like BepiPred and ABCpred can identify potential linear epitopes. nih.gov Conformational epitopes can be predicted using structure-based methods if the three-dimensional structure of the allergen is known or can be modeled. nih.gov

For T-cell epitope prediction, algorithms predict the binding affinity of peptides to various Major Histocompatibility Complex (MHC) class II molecules, which is a prerequisite for T-cell recognition. Tools available through resources like the Immune Epitope Database (IEDB) are widely used for this purpose. nih.gov

The in silico prediction of epitopes for Per a 3 would involve:

Obtaining the amino acid sequence of Per a 3.

Utilizing various web-based servers and software to predict potential linear and conformational B-cell epitopes.

Using MHC-binding prediction algorithms to identify potential T-cell epitopes for a range of human leukocyte antigen (HLA) alleles.

The results of these in silico analyses provide a set of candidate epitopes that can then be synthesized and validated experimentally, as described in the sections above. This approach significantly reduces the time and cost associated with experimentally screening the entire protein sequence.

Cellular Immunological Responses in Research Models

The allergenic compound Cr-PI (also known as Per a 3) from the American cockroach (Periplaneta americana) elicits distinct cellular immunological responses that are central to the pathophysiology of allergic reactions. In vitro studies using cells from allergic and non-allergic individuals have provided significant insights into these mechanisms, particularly concerning lymphocyte proliferation, cytokine production, and basophil activation.

Lymphocyte Proliferation Induced by Allergen Cr-PI (Per a 3)

A key indicator of a cellular immune response to an allergen is the proliferation of lymphocytes, specifically T cells, upon exposure to that allergen. Research has demonstrated that the Cr-PI allergen is a potent inducer of lymphocyte proliferation, particularly in individuals with a predisposition to atopic diseases.

In a notable study, peripheral blood mononuclear cells (PBMCs) from cockroach skin-sensitive atopic subjects, non-atopic subjects, and cord blood were stimulated with Cr-PI to measure the proliferative response. The results, expressed as a stimulation index (SI), showed a significantly higher proliferation of lymphocytes from atopic individuals compared to those from non-atopic and cord blood sources. nih.gov This heightened response in atopic subjects underscores the role of allergen-specific T-cell memory in this population.

The comparative proliferative responses to Cr-PI are detailed in the table below.

GroupStimulation Index (SI) (Mean +/- SD)
Atopic Subjects11.8 +/- 3.7
Non-atopic Subjects4.1 +/- 0.8
Cord Bloods2.1 +/- 0.4

This table presents the stimulation index, which is a ratio of lymphocyte proliferation in stimulated cells compared to unstimulated cells. A higher SI indicates a more robust proliferative response.

These findings highlight that atopic individuals have a markedly amplified lymphocyte response to Cr-PI, which is a critical step in the cascade of allergic inflammation. nih.gov

Cytokine Production Profiles (e.g., IL-4, IFN-γ)

The nature of the immune response to an allergen is largely determined by the profile of cytokines produced by T-helper (Th) cells. A Th2-dominant response, characterized by the production of cytokines such as Interleukin-4 (IL-4), is a hallmark of allergic reactions. Conversely, a Th1-dominant response, associated with Interferon-gamma (IFN-γ), is typically linked to non-allergic, cell-mediated immunity.

Studies investigating the effect of Cr-PI on cytokine production have revealed a distinct Th2-skewed response in atopic individuals. When PBMCs from atopic patients were stimulated with Cr-PI, a discernible production of IL-4 was observed. In contrast, IL-4 production was absent in the cells of non-atopic controls under the same conditions. Interestingly, Cr-PI was found to induce the production of IFN-γ in the PBMCs of both atopic and non-atopic individuals. nih.gov

Further analysis at the genetic level confirmed these findings. Cr-PI-induced IL-4 mRNA expression was detected in the T-cell cultures of all atopic patients studied, but in only one of nine non-atopic controls. nih.gov This indicates that the cellular machinery in atopic individuals is primed to produce IL-4 upon encountering the Cr-PI allergen. This differential cytokine production is a key factor in the development of allergic symptoms, as IL-4 is crucial for the production of allergen-specific IgE antibodies.

The observed cytokine profiles in response to Cr-PI are summarized below.

CytokineAtopic SubjectsNon-atopic Subjects
Interleukin-4 (IL-4) Production DetectedNot Detected
Interferon-gamma (IFN-γ) Production DetectedDetected
IL-4 mRNA Expression Detected in all subjectsDetected in 1 of 9 subjects

This table illustrates the differential cytokine response to Cr-PI stimulation in atopic versus non-atopic individuals, highlighting the characteristic Th2 polarization in the atopic group.

Basophil Activation Studies (e.g., CD63 and CCR3 expression)

Basophils are key effector cells in immediate hypersensitivity reactions. Upon activation by an allergen cross-linking IgE antibodies on their surface, they release histamine and other inflammatory mediators. This activation can be measured by the upregulation of specific cell surface markers, such as CD63, and the expression of chemokine receptors like CCR3.

While direct studies specifically examining the effect of Per a 3 (Cr-PI) on CD63 and CCR3 expression on basophils are not extensively detailed in the available research, the roles of these markers in basophil activation are well-established in the context of allergic responses. nih.govnih.gov

CD63: This protein is a component of the membrane of intracellular granules in resting basophils. Upon activation and degranulation, these granules fuse with the cell membrane, leading to the expression of CD63 on the cell surface. nih.gov Therefore, the level of CD63 expression is a direct indicator of basophil activation and mediator release.

CCR3: C-C chemokine receptor 3 (CCR3) is highly expressed on the surface of basophils and is used as a reliable marker for their identification in flow cytometry studies. nih.govnih.gov While its primary role is in mediating chemotaxis, some studies have suggested that its expression levels can change upon basophil activation. nih.gov

Comparative Allergomics and Cross Reactivity Profiles of Allergen Cr Pi Per a 3

Sequence and Structural Homology with Other Cockroach Allergens (e.g., Per a 1, Per a 9, Bla g 1)

Research indicates that Per a 3 (Cr-PI) does not share significant sequence or structural homology with other prominent cockroach allergens such as Per a 1, Per a 9, or the German cockroach allergen Bla g 1. nih.govpsu.edu While Per a 1 from the American cockroach and Bla g 1 from the German cockroach exhibit high sequence homology and are known cross-reactive Group 1 allergens, Per a 3 is considered a species-specific allergen for P. americana. psu.eduinbio.comkarger.com Studies have shown that Per a 3 from P. americana is not detected in Blattella germanica. aai.org

Several isoallergenic variants of Per a 3 have been identified, displaying variations in their sequences that can lead to significant differences in patient skin reactivity. nih.govnih.gov This polymorphism highlights the complexity of Per a 3 sensitization. psu.edu

Table 1: Characteristics of Per a 3 (Cr-PI) Isoallergenic Variants This interactive table provides details on the cloned isoallergens of Per a 3.

IsoallergenEncoded Amino AcidsMolecular Weight (Da)pI ValuePotential N-glycosylation sitesSkin Reactivity in PatientsSource
C20 Data not available~72,000-78,000Data not availableData not available47.4% nih.govpsu.edu
C13 47056,2007.06226.3% nih.gov
C28 39346,7006.54094.7% nih.gov

Molecular Basis of Cross-Reactivity with Arthropod Allergens (e.g., Tropomyosin, Arginine Kinase homologs)

While sensitization to cockroaches is often associated with broader cross-reactivity to other arthropods like shrimp, dust mites, and crustaceans, this phenomenon is not primarily mediated by Per a 3. aai.orgnih.gov Studies have consistently identified other allergen families as the molecular basis for this extensive cross-reactivity. nih.govresearchgate.net Per a 3 is largely considered species-specific. psu.edukarger.com

The primary drivers of IgE cross-reactivity among arthropods are highly conserved proteins such as tropomyosin and arginine kinase. researchgate.netresearchgate.netnih.gov

Tropomyosin: This muscle protein is a well-established panallergen found in invertebrates. nih.govresearchgate.net The cockroach allergen Per a 7 is a tropomyosin that shares high sequence homology (around 80%) with tropomyosins from other arthropods like shrimp and dust mites. aai.orgbiorxiv.org The IgE-binding epitopes of tropomyosins are highly conserved, providing the molecular basis for clinical cross-reactivity between these species. researchgate.netnih.gov For instance, 5 of 8 IgE epitopes in shrimp tropomyosin are identical in sequence to those in cockroach tropomyosin (Per a 7). nih.gov

Arginine Kinase: This enzyme is another important cross-reactive allergen. researchgate.netnih.gov Cockroach arginine kinase, designated Per a 9, shows high sequence similarity to arginine kinase allergens from other arthropods, such as Bla g 9 from the German cockroach (83-84% identity) and various crustaceans. researchgate.netbiorxiv.org

Therefore, an individual allergic to American cockroaches may show IgE reactivity to shrimp or dust mites, but this is typically due to co-sensitization to Per a 7 (tropomyosin) or Per a 9 (arginine kinase), rather than a cross-reaction involving Per a 3.

Table 2: Key Cross-Reactive Allergens in Arthropods This interactive table summarizes the primary allergens responsible for cross-reactivity between cockroaches and other arthropods.

Allergen FamilyAmerican Cockroach AllergenGerman Cockroach AllergenDust Mite AllergenShrimp AllergenBasis of Cross-ReactivitySource
Tropomyosin Per a 7Bla g 7Der p 10Pen a 1High sequence identity (>70-80%) and conserved IgE-binding epitopes. aai.orgresearchgate.netbiorxiv.org
Arginine Kinase Per a 9Bla g 9Der p 20Pen m 2High sequence identity (>83% between cockroach species). researchgate.netbiorxiv.org

Evolutionary Relationships within Allergen Families

The study of allergen evolution reveals that most allergens belong to a limited number of protein superfamilies. nih.govnih.gov Per a 3's evolutionary history places it within the hemocyanin superfamily, which includes insect hemolymph storage proteins and arylphorins. psu.edunih.govnih.gov These proteins typically function as storage proteins in insects, accumulating in the hemolymph during larval stages.

This evolutionary origin distinguishes Per a 3 from many other major respiratory and food allergens. nih.gov For example:

Group 1 Cockroach Allergens (Per a 1, Bla g 1): These belong to a unique allergen family with internal repeats and no known homology outside of insects. psu.eduinbio.com

Tropomyosins (Per a 7): This family consists of highly conserved structural proteins involved in muscle contraction across the entire animal kingdom. The high degree of conservation, especially among invertebrates, is the foundation of their role as panallergens. nih.govnih.gov

Arginine Kinases (Per a 9): These are phosphagen kinases crucial for cellular energy metabolism in invertebrates. researchgate.netbiorxiv.org

The fact that allergenicity is concentrated in specific protein families suggests that certain protein structures and functions are more likely to elicit an IgE response. nih.govnih.gov Per a 3's classification within the insect hemolymph protein family underscores the diverse evolutionary pathways that have led to the development of allergenic proteins. psu.edunih.gov

Advanced Methodologies and Research Approaches for Allergen Cr Pi Per a 3

Proteomics Techniques for Allergen Identification and Characterization

Proteomics, the large-scale study of proteins, provides essential tools for the detailed analysis of allergens like Per a 3. These techniques allow for the separation, identification, and characterization of this specific allergen from complex mixtures of proteins found in cockroach extracts.

Two-dimensional gel electrophoresis (2-DE or 2D-PAGE) is a high-resolution technique used to separate proteins based on two independent properties: their isoelectric point (pI) in the first dimension and their molecular weight in the second dimension. wikipedia.orgthermofisher.comcreative-proteomics.com This method is particularly effective for resolving individual protein isoforms from a complex biological sample. bio-rad.com In the context of Per a 3, 2-DE can be employed to isolate different isoforms of the allergen, which can then be further analyzed. nih.gov The process allows for the visualization of hundreds to thousands of protein spots on a single gel, providing a detailed profile of the proteins present in a sample. bio-rad.com Once separated, the protein spots corresponding to Per a 3 can be excised from the gel for subsequent identification by mass spectrometry. nih.gov

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method has become a cornerstone in proteomics for the identification and quantification of proteins in complex mixtures. azolifesciences.commdpi.com For the analysis of Per a 3, LC-MS/MS can be used to identify the allergen and its various isoforms with high sensitivity and specificity. ncsu.eduresearchgate.netnih.gov The process typically involves the enzymatic digestion of the protein sample into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry. nih.govazolifesciences.com The resulting peptide fragmentation patterns are then matched against protein sequence databases to confirm the identity of Per a 3. nih.gov Advanced LC-MS/MS techniques, such as multiple reaction monitoring (MRM), can be optimized for the precise quantification of specific allergens like Per a 3 in various samples. ncsu.eduresearchgate.netnih.govfda.gov

Table 1: Comparison of Proteomics Techniques for Per a 3 Analysis

Feature Two-Dimensional Electrophoresis (2-DE) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle of Separation Isoelectric point and molecular weight wikipedia.orgthermofisher.comcreative-proteomics.com Physicochemical properties (e.g., hydrophobicity) and mass-to-charge ratio
Resolution High, resolves isoforms bio-rad.com High, capable of identifying and quantifying specific peptides
Primary Application for Per a 3 Isolation of Per a 3 isoforms for further analysis nih.gov Identification and quantification of Per a 3 and its isoforms ncsu.eduresearchgate.netnih.gov
Throughput Lower, can be labor-intensive thermofisher.com Higher, amenable to automation
Sensitivity Generally lower than LC-MS/MS High sensitivity, can detect low abundance proteins

Bioinformatics Tools for Allergen Analysis

Bioinformatics provides the computational framework to analyze the vast amount of data generated by proteomics and other high-throughput techniques. nih.gov These tools are indispensable for understanding the structural and functional properties of allergens like Per a 3.

A fundamental step in characterizing a potential allergen is to compare its amino acid sequence to those of known allergens stored in specialized databases. nih.gov Databases such as UniProt, which provides a comprehensive resource for protein sequence and annotation data, and the Allergome database, which is specifically dedicated to allergenic proteins, are critical resources. Sequence similarity search tools like FASTA and BLAST are used to identify homologous proteins. nih.govallergenonline.org This analysis helps to predict the potential cross-reactivity of Per a 3 with other known allergens. nih.gov The World Health Organization (WHO) and the Food and Agriculture Organization (FAO) have established guidelines for assessing allergenicity based on sequence identity, suggesting that a protein with more than 35% identity over an 80-amino acid window to a known allergen might be cross-reactive. allermatch.orgeuropa.eu

Computational modeling allows for the prediction of the three-dimensional (3D) structure of an allergen like Per a 3, often based on the known structures of homologous proteins. nih.gov These 3D models are crucial for identifying potential IgE-binding epitopes on the allergen's surface. nih.gov Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the allergen and its interaction with other molecules, such as antibodies. wikipedia.orgnih.gov MD simulations provide insights into the flexibility and conformational changes of the protein, which can influence its allergenic potential. nih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the protein's movements over time. wikipedia.org

Table 2: Key Bioinformatics Resources for Per a 3 Research

Resource Description Application for Per a 3
UniProt A comprehensive and freely accessible database of protein sequence and functional information. Provides reference sequences and annotations for Per a 3 and its isoforms.
Allergome A database specifically focused on collecting and organizing information about allergenic proteins. A primary resource for comparing the sequence of Per a 3 to other known allergens to assess potential cross-reactivity.
FASTA/BLAST Algorithms and programs for comparing primary biological sequence information. nih.govallergenonline.org Used to perform sequence similarity searches of Per a 3 against the sequences in allergen databases. nih.gov
Computational Modeling Software Tools used to predict the 3D structure of proteins based on their amino acid sequence. Generates 3D models of Per a 3 to visualize its structure and predict potential antibody binding sites. nih.gov
Molecular Dynamics (MD) Simulation Software (e.g., GROMACS) Software packages designed to simulate the physical movements of atoms and molecules. youtube.com Simulates the dynamic behavior of Per a 3 to understand its flexibility and interactions with other molecules. nih.govnih.gov

In Vitro and In Vivo Research Models for Mechanistic Studies

To understand the biological mechanisms by which Per a 3 causes an allergic response, researchers utilize a variety of in vitro (laboratory-based) and in vivo (animal-based) models.

In vitro models often involve the use of cell cultures to study the cellular responses to Per a 3. stmarys-ca.edunih.gov For example, peripheral blood mononuclear cells (PBMCs) from cockroach-allergic individuals can be cultured and stimulated with Per a 3 to assess T cell responses, such as the production of specific cytokines (e.g., IL-5, IFN-γ). frontiersin.org Other in vitro systems can model specific biological barriers, such as the epithelial lining of the airways, to study how the allergen initiates an immune response at mucosal surfaces. mdpi.comnih.govresearchgate.net

In vivo research often employs animal models, such as mice, to study the development of allergic sensitization and the subsequent allergic reactions to Per a 3. plos.org Murine models can be used to investigate how exposure to cockroach allergens through different routes, such as the skin or the airways, can lead to the development of allergic diseases like asthma. plos.org These models allow researchers to study the complex interplay of different immune cells and molecules in a whole organism, providing valuable insights into the pathogenesis of cockroach allergy. plos.org

Table 3: Mentioned Compound Names

Compound Name
Allergen Cr-PI
Per a 3
Interleukin-5 (IL-5)

Primary Cell Culture Systems (e.g., Peripheral Blood Mononuclear Cells, Basophils)

Primary cell culture systems offer a controlled environment to study the direct effects of this compound on human immune cells. These ex vivo models are invaluable for understanding the initial stages of the allergic cascade.

Peripheral Blood Mononuclear Cells (PBMCs):

Peripheral blood mononuclear cells (PBMCs), a heterogeneous population of immune cells including lymphocytes (T cells, B cells, and NK cells) and monocytes, are instrumental in studying allergen-specific immune responses accegen.comsanguinebio.com. Research has demonstrated that PBMCs from individuals with cockroach allergies exhibit a significant proliferative response when stimulated with Cr-PI. In one study, the stimulation index for Cr-PI-induced proliferation was markedly higher in atopic subjects compared to non-atopic individuals and cord blood samples nih.gov.

Furthermore, challenging PBMCs from atopic patients with Cr-PI leads to a distinct cytokine production profile. A key finding is the induction of Interleukin-4 (IL-4), a cytokine pivotal in the regulation of IgE synthesis, exclusively in the PBMCs of atopic patients nih.gov. Conversely, Interferon-gamma (IFN-γ), a cytokine associated with a Th1-type response, was detected in both atopic and non-atopic individuals upon Cr-PI stimulation nih.gov. The expression of IL-4 mRNA in T-cell cultures from atopic individuals also correlates well with clinical symptoms and specific IgE levels, highlighting the role of Cr-PI in driving a Th2-polarized immune response characteristic of allergic diseases nih.gov.

Interactive Data Table: Cr-PI Induced PBMC Proliferation

Subject Group Mean Stimulation Index (SI) ± SD Significance (vs. Atopic)
Atopic Subjects11.8 ± 3.7-
Non-atopic Subjects4.1 ± 0.8p < 0.01
Cord Bloods2.1 ± 0.4p < 0.01
Data adapted from Jeng et al., 1996 nih.gov

Basophils:

Basophils are key effector cells in immediate hypersensitivity reactions. The Basophil Activation Test (BAT) is a flow cytometry-based assay that measures the upregulation of activation markers, such as CD63 and CD203c, on the surface of basophils upon exposure to an allergen nih.govfrontiersin.orgnih.govembrn.euresearchgate.net. While specific studies on Cr-PI using the BAT are not extensively documented, this methodology is a powerful tool to:

Assess the allergenic potential of different Cr-PI isoforms.

Determine the sensitivity of an individual's basophils to Cr-PI.

Investigate the direct effect of Cr-PI on basophil degranulation and mediator release.

The BAT provides a functional readout of the IgE-mediated activation of basophils, closely mimicking the initial phase of an allergic reaction in vitro nih.govnih.gov.

Murine Models for Immunological Response Elicitation and Study

Murine models are fundamental for studying the complex immunological responses to allergens in vivo, providing insights that cannot be obtained from in vitro studies alone. Although specific murine models for Cr-PI are not extensively detailed in readily available literature, the general application of mouse models in allergy research allows for the investigation of:

Sensitization: The process by which the immune system develops an IgE response to Cr-PI can be modeled in mice. This typically involves administering the allergen, often with an adjuvant, to induce a Th2-dominant immune response.

Elicitation of Allergic Responses: Once sensitized, mice can be challenged with Cr-PI to induce allergic symptoms, such as airway hyperresponsiveness, which can be measured to assess the severity of the allergic reaction.

Mechanistic Studies: The use of genetically modified mouse strains, such as those lacking specific cytokines or immune cell populations, can help to dissect the precise molecular and cellular pathways involved in the allergic response to Cr-PI.

These models are crucial for understanding the pathogenesis of cockroach allergy and for the preclinical evaluation of potential therapeutic interventions.

Monoclonal Antibody Production and Application in Allergen Research

Monoclonal antibodies (mAbs) are highly specific antibodies that recognize a single epitope on an antigen. Their production and application are pivotal in advancing our understanding of allergens like Cr-PI.

Production of Monoclonal Antibodies:

The generation of mAbs specific to Cr-PI would typically involve the following steps:

Immunization: A mouse or other suitable animal is immunized with purified Cr-PI to elicit a strong B-cell response.

Hybridoma Technology: B-cells from the immunized animal's spleen are fused with immortal myeloma cells to create hybridoma cells moleculardevices.comsinobiological.comscience-line.comyoutube.com.

Screening and Selection: The hybridoma cells are screened to identify clones that produce antibodies with high affinity and specificity for Cr-PI.

Cloning and Expansion: The selected hybridoma clones are cultured to produce a large quantity of the desired monoclonal antibody.

More recent techniques, such as phage display and single B-cell technology, also offer alternative and efficient methods for generating monoclonal antibodies sinobiological.com.

Application in Allergen Research:

Monoclonal antibodies against Cr-PI would have a wide range of applications in research and diagnostics, including:

Quantification of Allergen Levels: Development of immunoassays, such as ELISA, using specific mAbs to accurately measure Cr-PI concentrations in environmental samples (e.g., house dust) and in commercial allergen extracts.

Epitope Mapping: Identification of the specific IgE-binding sites (epitopes) on the Cr-PI molecule. This is crucial for understanding the allergen's structure-function relationship and for the design of hypoallergenic variants for immunotherapy.

Diagnostic Tests: Use in diagnostic assays to detect Cr-PI-specific IgE in patient sera, aiding in the diagnosis of cockroach allergy.

Functional Studies: Investigation of the mechanisms of Cr-PI-induced allergic reactions by, for example, blocking the interaction of the allergen with IgE on mast cells and basophils.

Application Area Specific Use of Monoclonal Antibody Research/Clinical Significance
Environmental MonitoringELISA for Cr-PI quantification in dustAllergen exposure assessment
Allergen StandardizationImmunoassay for Cr-PI in extractsQuality control of diagnostics and immunotherapies
Epitope AnalysisIdentification of IgE binding sitesUnderstanding allergenicity, design of modified allergens
DiagnosticsDetection of Cr-PI specific IgEImproved diagnosis of cockroach allergy
Mechanistic StudiesBlocking allergen-IgE interactionElucidating the mechanisms of allergic sensitization and reaction

Future Perspectives and Research Directions for Allergen Cr Pi Per a 3

Development of Novel Recombinant Allergen Variants for Research Probes

The production of recombinant allergens has revolutionized the field of allergology, and this approach holds great promise for advancing our understanding of Cr-PI. The development of novel recombinant variants of Per a 3 can provide invaluable tools for research. These engineered proteins can be designed to have specific characteristics, such as altered IgE binding capacity or enhanced stability, making them ideal as probes to investigate the intricate mechanisms of allergic sensitization and the elicitation of allergic reactions.

By introducing specific mutations, researchers can create a panel of Per a 3 variants to map B-cell and T-cell epitopes with high precision. These recombinant probes will be instrumental in dissecting the molecular interactions between the allergen, IgE antibodies, and immune cells. Furthermore, fluorescently labeled or biotinylated recombinant Per a 3 variants can be utilized in advanced immunological assays to track the allergen's uptake and processing by antigen-presenting cells, providing insights into the initial steps of the immune response.

The generation of such recombinant allergen variants will be crucial for standardizing diagnostic tests and for the development of component-resolved diagnostics, allowing for a more precise identification of the sensitizing allergen at the molecular level.

Rational Design of Hypoallergenic Variants for Mechanistic Immunological Studies

A significant future direction in allergen research is the rational design of hypoallergenic variants, and this is particularly relevant for potent allergens like Per a 3. Hypoallergenic molecules are engineered to have reduced IgE-binding capacity, thereby minimizing the risk of triggering allergic reactions, while retaining their T-cell epitopes to induce a protective immune response.

The design of hypoallergenic Per a 3 variants can be achieved through in silico modeling and site-directed mutagenesis. By identifying the key amino acid residues that constitute the IgE-binding epitopes, researchers can substitute these residues to disrupt the conformational epitopes recognized by IgE antibodies. The goal is to create a molecule that is less likely to cross-link IgE on the surface of mast cells and basophils, thus reducing the release of inflammatory mediators.

These rationally designed hypoallergenic variants of Per a 3 will be invaluable for mechanistic immunological studies. They can be used to investigate the induction of allergen-specific tolerance and to understand the shift from a Th2-dominated allergic response to a more balanced Th1/Treg response. Furthermore, these molecules represent promising candidates for the development of safer and more effective allergen-specific immunotherapies.

Research ApproachObjectivePotential Application
In silico modelingPredict the impact of amino acid substitutions on IgE binding.Guide the rational design of hypoallergenic variants.
Site-directed mutagenesisCreate specific modifications in the Per a 3 protein sequence.Produce hypoallergenic Per a 3 molecules with reduced allergenicity.
Immunological assaysEvaluate the IgE-binding and T-cell stimulating properties of the variants.Confirm the hypoallergenic nature and immunomodulatory potential.

Integration of Multi-Omics Data for Comprehensive Allergenomics

The advent of "omics" technologies provides an unprecedented opportunity to gain a holistic understanding of allergens and allergic diseases. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in creating a comprehensive picture of Cr-PI and its role in cockroach allergy. hkmj.orghkmj.orgnih.govresearchgate.net

Genomic and transcriptomic analyses of the American cockroach (Periplaneta americana) can reveal the diversity of Per a 3 genes and their expression patterns, potentially identifying different isoallergens with distinct allergenic properties. nih.govresearchgate.net Proteomic studies can identify post-translational modifications of the Per a 3 protein that may influence its stability and allergenicity. hkmj.orghkmj.org Metabolomic approaches can shed light on the metabolic pathways that are activated in individuals with cockroach allergy upon exposure to Per a 3.

By integrating these multi-omics datasets, researchers can identify novel biomarkers for the diagnosis and prognosis of cockroach allergy and uncover new therapeutic targets. This comprehensive "allergenomics" approach will be crucial for developing personalized medicine strategies for patients with cockroach allergy. hkmj.orghkmj.orgnih.govresearchgate.net

Advanced Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

A detailed understanding of the three-dimensional structure of an allergen is fundamental to deciphering its allergenic properties. nih.gov While the structure of many major allergens has been determined, the application of advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), to Per a 3 will provide invaluable insights.

High-resolution structures of Per a 3 will allow for the precise mapping of conformational IgE epitopes and provide a molecular basis for its cross-reactivity with other allergens. nih.gov Furthermore, solving the structure of Per a 3 in complex with monoclonal antibodies can reveal the exact nature of the allergen-antibody interaction.

This structural information is not only of fundamental scientific interest but also has significant practical implications. It can inform the rational design of hypoallergenic variants for immunotherapy and aid in the development of novel diagnostic tools that can accurately detect sensitization to specific allergenic epitopes. nih.gov

Exploration of Allergen Cr-PI (Per a 3) in Context of Pan-Allergen Research

Pan-allergens are proteins that are conserved across different species and are responsible for cross-reactivity between seemingly unrelated allergen sources. nih.gov Tropomyosins, for instance, are well-known pan-allergens found in invertebrates like mites, shrimp, and cockroaches, leading to cross-reactivity between these sources. nih.gov While Cr-PI (Per a 3) is a member of the arylphorin family, future research should explore its potential for cross-reactivity and its role within the broader context of pan-allergens.

Investigating the structural and sequence homology of Per a 3 with proteins from other insects and even from non-insect sources could reveal potential cross-reactive partners. This research is crucial for understanding unexpected allergic reactions and for providing accurate diagnostic information to patients. Identifying the IgE binding epitopes of Per a 3 and comparing them to those of other allergens will be key to predicting and confirming cross-reactivity. mdpi.com

Understanding whether Per a 3 contributes to a broader sensitization profile has important clinical implications for patient management and dietary or environmental avoidance recommendations.

Q & A

Q. What experimental methodologies are most robust for identifying Cr-PI as a major cockroach allergen in clinical cohorts?

To confirm Cr-PI's allergenicity, combine skin prick testing (SPT) with IgE-specific ELISA and immunoblotting . For example:

  • SPT : Use recombinant Cr-PI proteins (e.g., clones C12/C20) at 0.5–1.0 µg doses. Cr-PI elicited 73% skin reactivity in cockroach-sensitive patients .
  • IgE ELISA : Coat plates with Cr-PI (0.5 µg) and test serum from asthmatic cohorts. A study reported 82.6% IgE prevalence using this method .
  • Immunoblotting : Identify Cr-PI’s 72–78 kDa bands, which correlate with IgE binding .

Q. How can researchers distinguish Cr-PI from other cockroach allergens (e.g., Per a 3, Bla g 3) in molecular characterization studies?

  • Sequence homology analysis : Compare cDNA clones (e.g., C12) with databases. Cr-PI shares 30–35% homology with arthropod hemocyanins but has unique antigenic sites .
  • Isoelectric focusing : Cr-PI isoallergens exhibit distinct pI values due to post-translational modifications .
  • Monoclonal antibody assays : Use antibodies specific to Cr-PI’s conformational epitopes to avoid cross-reactivity with Bla g 3 .

Q. What are the critical controls for ensuring specificity in Cr-PI detection assays?

  • Negative controls : Use sera from non-atopic individuals and allergen-free buffer solutions.
  • Competitive inhibition : Pre-incubate sera with recombinant Cr-PI to confirm IgE binding reduction .
  • Cross-reactivity checks : Test against homologous allergens (e.g., Per a 3 isoforms) .

Advanced Research Questions

Q. How to resolve contradictions in Cr-PI’s reported prevalence (26–95%) across studies?

Discrepancies arise from:

  • Isoallergen variability : Different Cr-PI clones (e.g., C12 vs. C20) show divergent antigenicity due to sequence polymorphisms .
  • Patient stratification : Subpopulations (e.g., geographic differences in cockroach exposure) impact IgE reactivity .
  • Methodological rigor : Standardize allergen doses (e.g., 0.5 µg for SPT) and use affinity-purified recombinant proteins to reduce batch effects .

Q. What experimental designs are optimal for mapping B-cell and T-cell epitopes on Cr-PI?

  • Overlapping peptide libraries : Synthesize 15-mer peptides spanning Cr-PI’s sequence for IgE epitope screening .
  • T-cell proliferation assays : Stimulate PBMCs from allergic patients with recombinant Cr-PI fragments. Preliminary data show Cr-PI induces T-cell activation .
  • In silico prediction tools : Use algorithms like EMBOSS Antigenic to identify potential epitopes, followed by mutagenesis validation .

Q. How can advanced data analysis tools address challenges in Cr-PI allergenomics?

  • Multivariate analysis : Apply software like R/Bioconductor to integrate IgE reactivity, transcriptomic, and proteomic datasets. For example, analyze 10–100 million data points to identify Cr-PI’s interaction networks .
  • Machine learning : Train models on Cr-PI’s structural features (e.g., solvent accessibility, hydrophobicity) to predict allergenic hotspots .

Q. What strategies validate the functional equivalence of recombinant vs. native Cr-PI?

  • Circular dichroism (CD) : Compare secondary structures of recombinant and native Cr-PI.
  • Functional assays : Test recombinant Cr-PI’s ability to induce basophil activation (e.g., CD63 upregulation) .
  • Mass spectrometry : Verify post-translational modifications (e.g., glycosylation) that affect allergenicity .

Methodological Best Practices

  • Data transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like REDCap for HIPAA-compliant data management .
  • Ethical compliance : Ensure IRB approval for human studies and document PHI handling protocols .
  • Reproducibility : Pre-register protocols (e.g., on ClinicalTrials.gov ) and share raw data via repositories like figshare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.